molecular formula C15H18N4O B7497459 N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No. B7497459
M. Wt: 270.33 g/mol
InChI Key: XXOARBDIUUBHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 1998 and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide selectively binds to and inhibits the activity of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR1, N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide can modulate the release of neurotransmitters and affect synaptic plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects
N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, it has been shown to reduce the release of glutamate in the hippocampus, which can affect synaptic plasticity and learning and memory processes. It has also been shown to reduce the severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide in lab experiments is its selectivity for mGluR1, which allows researchers to specifically target this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide is that it can be difficult to administer in vivo, as it has poor bioavailability and can be rapidly metabolized.

Future Directions

There are several potential future directions for research involving N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide. One area of interest is the potential therapeutic applications of mGluR1 antagonists in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Another area of interest is the role of mGluR1 in the development and progression of cancer, which has been implicated in several studies. Additionally, further research is needed to explore the potential side effects and long-term effects of mGluR1 antagonists on physiological and pathological processes.

Synthesis Methods

The synthesis of N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide involves several steps, including the reaction of 5-cyanopyridin-2-amine with 4-piperidone to form N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]acetamide. This compound is then reacted with cyclopropanecarbonyl chloride to form the final product, N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide.

Scientific Research Applications

N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide has been used in numerous scientific studies as a tool for investigating the role of mGluR1 in various physiological and pathological processes. For example, it has been used to study the effects of mGluR1 activation on synaptic plasticity, learning, and memory. It has also been used to investigate the potential therapeutic benefits of mGluR1 antagonists in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.

properties

IUPAC Name

N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-9-11-1-4-14(17-10-11)19-7-5-13(6-8-19)18-15(20)12-2-3-12/h1,4,10,12-13H,2-3,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOARBDIUUBHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.